molecular formula C12H12O4 B2694639 (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 53229-58-6

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B2694639
CAS No.: 53229-58-6
M. Wt: 220.224
InChI Key: PVARIGOXRLDYSP-ZJUUUORDSA-N
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Description

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a cyclopropane precursor with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of cyclopropane derivatives with oxidized functional groups.

    Reduction: Formation of cyclopropane derivatives with free amine groups.

    Substitution: Formation of cyclopropane derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid
  • (1R,2S)-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
  • (1S,2R)-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxamide

Uniqueness

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its chiral nature and the presence of both a carboxylic acid and a benzyloxycarbonyl group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

(1S,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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